trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene
Description
trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene is a nitroaromatic compound characterized by a styrene backbone (a vinyl group attached to a benzene ring) substituted with three nitro groups at the beta (vinyl), 2-, and 6-positions, alongside an isopropyl group at the 4-position and a methyl group at the 3-position of the aromatic ring. This structural complexity confers unique chemical and physical properties, including high electron deficiency due to the electron-withdrawing nitro groups, which influence reactivity and stability.
Properties
CAS No. |
34210-02-1 |
|---|---|
Molecular Formula |
C12H13N3O6 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
4-methyl-1,3-dinitro-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H13N3O6/c1-7(2)10-6-11(14(18)19)9(4-5-13(16)17)12(8(10)3)15(20)21/h4-7H,1-3H3/b5-4+ |
InChI Key |
YTIOPNHCAHIHFP-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])/C=C/[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene typically involves nitration reactions. One common method is the nitration of a suitable precursor, such as 4-isopropyl-3-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The nitrovinyl group can undergo conjugation with nucleophiles, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4,6-Trinitrotoluene (TNT)
Molecular Structure :
- TNT (2-methyl-1,3,5-trinitrobenzene) features a benzene ring with three nitro groups and a methyl substituent.
- trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene replaces the benzene ring’s methyl group with a styrene backbone and additional isopropyl/methyl substituents.
Data Table 1: Comparison with TNT
| Property | TNT | This compound |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₆ | C₁₂H₁₂N₃O₆ (inferred) |
| Functional Groups | 3 × NO₂, 1 × CH₃ | 3 × NO₂, 1 × styrene, 1 × isopropyl, 1 × CH₃ |
| Key Applications | Explosives, munitions | Potential use in specialty explosives or intermediates |
| Stability | High (symmetrical structure) | Likely lower (asymmetric substituents) |
2,4,6-Trinitrostyrene
Structural Similarities :
- Both compounds share a trinitrostyrene core.
- Key difference: this compound has additional isopropyl and methyl groups on the aromatic ring.
Reactivity Differences :
- Nucleophilic Additions: 2,4,6-Trinitrostyrene reacts with thiophenol, aniline, and amines to form adducts, which can cyclize into N-substituted 4,6-dinitroindoles via intramolecular nitro group displacement . The bulky isopropyl and methyl groups in the trans derivative may sterically hinder such reactions, altering product selectivity.
- Electrophilic Substitution: The electron-withdrawing nitro groups deactivate the aromatic ring, but the isopropyl substituent (a weak electron donor) could slightly enhance reactivity at the 4-position compared to unsubstituted trinitrostyrene.
Data Table 2: Comparison with 2,4,6-Trinitrostyrene
| Property | 2,4,6-Trinitrostyrene | This compound |
|---|---|---|
| Molecular Formula | C₈H₅N₃O₆ | C₁₂H₁₂N₃O₆ |
| Substituents | Styrene + 3 × NO₂ | Styrene + 3 × NO₂, 1 × isopropyl, 1 × CH₃ |
| Reactivity with Amines | Forms 4,6-dinitroindoles | Potential steric hindrance reduces cyclization |
| Synthetic Utility | Intermediate for heterocycles | Specialty applications requiring steric modulation |
2,6-Diisopropylphenol
Structural Context :
- 2,6-Diisopropylphenol (propofol) contains two isopropyl groups on a phenol ring.
- While functionally distinct (anesthetic vs. nitroaromatic), the shared isopropyl groups highlight steric and electronic effects.
Substituent Effects :
- Steric Hindrance : Both compounds utilize isopropyl groups to modulate reactivity. In propofol, hindrance improves lipid solubility for blood-brain barrier penetration . In the trinitrostyrene derivative, hindrance may reduce aggregation or alter crystal packing.
- Electronic Effects: Propofol’s phenol group is electron-donating, whereas the nitro groups in the styrene derivative are electron-withdrawing, leading to divergent chemical behaviors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
